molecular formula C18H13ClN4O4S B2903346 2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide CAS No. 463353-01-7

2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide

Cat. No. B2903346
CAS RN: 463353-01-7
M. Wt: 416.84
InChI Key: AMYMHOCHSBPUEF-QZQOTICOSA-N
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Description

“2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide” is a chemical compound . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .


Molecular Structure Analysis

The molecular structure of “2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide” can be analyzed using various techniques such as single-crystal X-ray diffraction (XRD), powder XRD, proton Fourier transform nuclear magnetic resonance (FT-NMR), and Fourier transform infrared investigations . These techniques can confirm the crystal structure, molecular structure, and presence of functional groups in the formed crystal .

properties

IUPAC Name

2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4S/c19-17-11-10-16(23(24)25)12-18(17)28(26,27)22-15-8-6-14(7-9-15)21-20-13-4-2-1-3-5-13/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYMHOCHSBPUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201037640
Record name Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide

CAS RN

463353-01-7
Record name Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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